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molecular formula C23H39N3O10S B8606579 N3-PEG8-Tos

N3-PEG8-Tos

Cat. No. B8606579
M. Wt: 549.6 g/mol
InChI Key: RLYTUKAPGROZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865122B2

Procedure details

A solution of 23-azido-3,6,9,12,15,18,21-heptaoxatricosan-1-ol (800 mg, 2.02 mmol) in pyridine (4 mL) was added dropwise to the solution of toluenesulfonyl chloride (771 mg, 4.04 mmol) and 4-dimethylaminopyridine (100 mg) in pyridine (10 mL) at room temperature. The mixture was stirred for 24 hours at room temperature. The solvent was evaporated and the crude product was purified on SiO2 column using hexanes/ethylacetate gradient 0-100% followed by ethylacetate/methanol gradient 0-100%, then purified on semipreparative HPLC (System E) to yield 280 mg (25%) of 3 as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 2.45 (s, 3H), 3.38 (t, J=5.02 Hz, 2H), 3.58-3.70 (m, 28H), 4.16 (t, J=5.00 Hz, 2H), 7.34 (d, J=8.4 Hz, 2H), 7.80 (d, J=8.4 Hz, 2H); 13C NMR (100.6 MHz, CDCl3): δ 21.6, 50.7, 68.7, 69.2, 70.0, 70.5-70.8, 128.0, 129.7, 133.1, 144.7; MS ESI (m/z): [M+H]+ calcd. for C23H39N3O10S 549.24. found 549.9.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
771 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Yield
25%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][O:24][CH2:25][CH2:26][OH:27])=[N+:2]=[N-:3].[C:28]1(C)[C:29]([S:34](Cl)(=[O:36])=[O:35])=[CH:30][CH:31]=[CH:32][CH:33]=1.N1C=CC=C[CH:40]=1>CN(C)C1C=CN=CC=1>[C:32]1([CH3:40])[CH:33]=[CH:28][C:29]([S:34]([O:27][CH2:26][CH2:25][O:24][CH2:23][CH2:22][O:21][CH2:20][CH2:19][O:18][CH2:17][CH2:16][O:15][CH2:14][CH2:13][O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][N:1]=[N+:2]=[N-:3])(=[O:35])=[O:36])=[CH:30][CH:31]=1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
N(=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCO
Name
Quantity
771 mg
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
Name
Quantity
4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified on SiO2 column
CUSTOM
Type
CUSTOM
Details
purified on semipreparative HPLC (System E)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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